molecular formula C12H11N3O4 B11485793 Ethyl 3-amino-7-nitroisoquinoline-4-carboxylate

Ethyl 3-amino-7-nitroisoquinoline-4-carboxylate

Cat. No.: B11485793
M. Wt: 261.23 g/mol
InChI Key: RTPWEJKPYMSLFA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7-nitroisoquinoline-4-carboxylate is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-7-nitroisoquinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of isoquinoline derivatives followed by esterification and amination reactions. The reaction conditions often require the use of strong acids, bases, and organic solvents under controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of nitroisoquinoline derivatives.

    Reduction: Reduction reactions, typically using hydrogen gas or metal hydrides, can convert the nitro group to an amino group, resulting in aminoisoquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and appropriate solvents such as dimethylformamide or acetonitrile.

Major Products:

Scientific Research Applications

Ethyl 3-amino-7-nitroisoquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-7-nitroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-amino-7-nitroisoquinoline-4-carboxylate stands out due to its specific substitution pattern on the isoquinoline ring, which imparts unique chemical reactivity and biological properties. Its combination of nitro and amino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

ethyl 3-amino-7-nitroisoquinoline-4-carboxylate

InChI

InChI=1S/C12H11N3O4/c1-2-19-12(16)10-9-4-3-8(15(17)18)5-7(9)6-14-11(10)13/h3-6H,2H2,1H3,(H2,13,14)

InChI Key

RTPWEJKPYMSLFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CC2=CN=C1N)[N+](=O)[O-]

Origin of Product

United States

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